Colistin b

Description

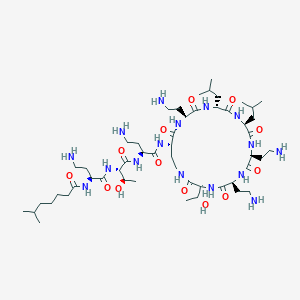

Structure

2D Structure

Properties

IUPAC Name |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H98N16O13/c1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIWPHSUTGNZST-SSWRVQTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H98N16O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1155.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7239-48-7 | |

| Record name | Colistin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COLISTIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B142O7Y03E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Colistin with Emphasis on Colistin B Implications

Intracellular Bioactivity and Metabolic Impact

Colistin's antibacterial action extends beyond the bacterial membrane, involving significant intracellular bioactivity and metabolic disruption, with implications for Colistin (B93849) B's contribution to these effects.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A key mechanism of colistin's antimicrobial action involves the induction of oxidative stress through the generation of reactive oxygen species (ROS) within Gram-negative bacteria . Colistin prompts the production of superoxide (B77818) (O₂•⁻), which is subsequently converted into hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase (SOD) . The presence of H₂O₂ then triggers the Fenton reaction, where ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺), leading to the highly potent hydroxyl radical (•OH) generation . This hydroxyl radical death pathway is attributed to colistin's efficacy against colistin-sensitive E. coli and A. baumannii strains .

Damage to Bacterial DNA, Proteins, and Lipids

The reactive oxygen species, particularly the hydroxyl radicals generated by colistin, are highly damaging to essential cellular constituents . This oxidative damage can lead to direct harm to bacterial DNA, proteins, and lipids, ultimately culminating in cell death . While the primary target of colistin is not bacterial DNA or the cell wall, DNA fragmentation and cell wall damage have been observed, suggesting these are secondary effects following initial membrane disruption and altered permeability .

Inhibition of Essential Enzymes (e.g., NADH-quinone oxidoreductase)

Colistin also exerts its antibacterial effect by inhibiting vital respiratory enzymes within the bacterial electron transport system . Specifically, the Type II NADH oxidoreductase (also known as "alternate NADH oxidoreductase") located in the bacterial inner membrane is a secondary target of colistin . Unlike Type I NADH oxidoreductase, Type II does not actively pump protons across the inner membrane . Colistin inhibits this enzyme by stimulating the respiratory chain, thereby accelerating its consumption . This inhibition disrupts bacterial respiratory function, compromising viability and contributing to cell death . This mechanism has been reported in various Gram-negative bacteria, including E. coli, K. pneumoniae, and A. baumannii, as well as some Gram-positive Bacillus species and Mycobacterium smegmatis .

Anti-Endotoxin Activity through Lipid A Binding

Beyond its direct bactericidal effects, colistin exhibits potent anti-endotoxin activity . The lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria is a significant endotoxin (B1171834) . Colistin, being a polycationic peptide, primarily interacts with the negatively charged phosphate (B84403) groups of lipid A through electrostatic interactions . This interaction competitively displaces divalent cations, such as Ca²⁺ and Mg²⁺, which normally stabilize the LPS structure . By binding to and neutralizing LPS molecules, colistin effectively targets the endotoxin, thereby inhibiting its activity . This neutralization can suppress the induction of inflammatory responses, such as the release of cytokines like interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), which can lead to shock during infection .

Alternative Hypotheses on Antibacterial Activity (e.g., Vesicle-Vesicle Contact Pathway)

While the membrane-disrupting and intracellular effects are well-established, alternative hypotheses contribute to the understanding of colistin's antibacterial activity.

One such alternative mechanism is the vesicle-vesicle contact pathway . In this process, after transiting the outer membrane (OM), colistin binds to anionic phospholipid vesicles . This binding facilitates contact between the inner leaflet of the outer membrane and the outer leaflet of the cytoplasmic membrane (CM), promoting the exchange of phospholipids (B1166683) among these vesicles . This exchange leads to a loss of specificity in phospholipid composition and ultimately disrupts the osmotic balance within the cell, resulting in cell lysis . Research with polymyxin (B74138) B analogues, structurally similar to colistin, has shown their ability to induce aggregation and molecular contact of anionic vesicles, leading to selective lipid exchange .

Transcriptomic and Genomic Responses of Bacteria to Colistin Exposure

Bacterial exposure to colistin triggers various transcriptomic and genomic responses, primarily associated with resistance mechanisms. These responses often involve modifications to the lipopolysaccharide (LPS) layer, which is the primary target of colistin.

Key regulatory systems, such as PhoP-PhoQ (PhoPQ) and PmrA-PmrB (PmrAB), play crucial roles in governing the PmrAB system, which in turn influences colistin resistance . Genes like pmrC, pmrE, and the pmrHFIJKLM operon are directly involved in modifying LPS . These modifications typically involve the addition of cationic moieties, such as phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the lipid A component of LPS, thereby reducing its net negative charge and hindering colistin binding .

Plasmid-mediated mobile colistin resistance (mcr) genes, first identified in E. coli in 2016, also contribute significantly to colistin resistance . These mcr genes, with variants ranging from mcr-1 to mcr-10, encode phosphoethanolamine transferases that modify lipid A, reducing colistin's affinity .

Furthermore, bacterial responses can include the activation of efflux pump systems, such as those mediated by acrAB and kpnE, which can expel colistin from the cell . Upregulation of capsule biosynthesis through systems like Cpx and Rcs has also been observed as a bacterial survival strategy against colistin exposure . These transcriptomic and genomic adaptations highlight the complex interplay between colistin and bacterial defense mechanisms.

Biosynthesis and Production of Colistin B

Nonribosomal Peptide Synthetase (NRPS) Pathways in Producer Organisms

Colistin (B93849) B, like other polymyxins, is a nonribosomal peptide (NRP), meaning its synthesis does not occur on ribosomes but rather through a multienzyme NRPS assembly line . The primary producer organisms are strains of Paenibacillus polymyxa, a Gram-positive bacterium commonly found in soil .

The NRPS system functions as a molecular assembly line, with distinct enzymatic modules responsible for the sequential incorporation of specific amino acids into the growing peptide chain . Each module typically comprises three core catalytic domains: an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a condensation (C) domain . The A-domain is responsible for selecting and activating the specific amino acid, the T-domain carries the activated amino acid, and the C-domain catalyzes the formation of the peptide bond between amino acids . The biosynthesis of colistin requires three key amino acids: threonine (Thr), leucine (B10760876) (Leu), and L-α,γ-diaminobutyric acid (Dab), with six moles of Dab being integral to the colistin molecule . The linear peptide chain is synthesized first, followed by a cyclization step mediated by a thioesterase (TE) domain located at the C-terminus of the final NRPS module, which releases the mature cyclic peptide from the enzyme .

Genetic Architecture and Enzymes Involved in Colistin Biosynthesis

The genetic blueprint for colistin (polymyxin E) biosynthesis resides within a specific gene cluster in the genome of Paenibacillus polymyxa. This cluster, often referred to as the pmx gene cluster, has been characterized to span approximately 40.6 to 41 kilobases (kb) .

The pmx gene cluster typically comprises five open reading frames (ORFs): pmxA, pmxB, pmxC, pmxD, and pmxE . Among these, pmxA, pmxB, and pmxE encode the large multi-modular NRPS enzymes responsible for assembling the peptide backbone of colistin . The proposed order of amino acid assembly by these synthetases is PmxE-PmxA-PmxB . The remaining genes, pmxC and pmxD, are believed to encode ABC transporters, which play a role in the efflux or secretion of the synthesized colistin out of the bacterial cell . Beyond the core NRPS machinery, the phosphopantetheinyl transferase (Sfp), encoded by the sfp gene, is crucial for activating the NRPS system by attaching phosphopantetheine arms to the T-domains .

Table 1: Key Genes and Their Roles in Colistin Biosynthesis

| Gene | Encoded Enzyme/Protein | Function in Colistin Biosynthesis |

| pmxA | Polymyxin (B74138) Synthetase | Part of the NRPS complex, involved in peptide chain elongation |

| pmxB | Polymyxin Synthetase | Part of the NRPS complex, involved in peptide chain elongation |

| pmxE | Polymyxin Synthetase | Part of the NRPS complex, likely initiating the peptide chain |

| pmxC | ABC Transporter | Involved in the secretion/externalization of colistin |

| pmxD | ABC Transporter | Involved in the secretion/externalization of colistin |

| sfp | Sfp (PPTase) | Activates NRPS enzymes by phosphopantetheinylation |

| abrB | DNA-binding protein | Negative regulator of colistin biosynthesis |

| spo0A | DNA-binding protein | Negative regulator of abrB, indirectly promoting colistin production |

Enzymatic Pathways Leading to Structural Distinctions Between Colistin A and Colistin B

Colistin is not a single compound but a mixture primarily composed of Colistin A (Polymyxin E1) and this compound (Polymyxin E2) . These two closely related lipopeptides share a common cyclic decapeptide core but differ in the nature of their N-terminal fatty acid chain .

The distinguishing structural feature is the fatty acid moiety attached to the α-amino group of the N-terminal diaminobutyric acid (Dab) residue . Colistin A possesses a 6-methyloctanoic acid (MOA) chain, while this compound contains a 6-methylheptanoic acid (isooctanoic acid, IOA) chain . This specificity in the fatty acid component is determined at the initial "loading" step of the NRPS pathway. The NRPS loading module, specifically its adenylation domain, exhibits substrate specificity for the acyl-CoA precursor that will be incorporated as the N-terminal fatty acid. The precise enzymatic mechanisms responsible for the differential incorporation of MOA versus IOA, leading to the production of Colistin A or this compound, are governed by the substrate recognition capabilities of the initial NRPS module in different Paenibacillus strains or potentially by the availability of these fatty acid precursors within the cell .

Table 2: Structural Distinctions Between Colistin A and this compound

| Compound | N-terminal Fatty Acid Component |

| Colistin A | 6-methyloctanoic acid |

| This compound | 6-methylheptanoic acid |

Strain-Specific Variations in Colistin Production Profiles

The production of colistin, including the ratio of Colistin A to this compound, can vary significantly among different strains of Paenibacillus polymyxa . These variations are influenced by both the inherent genetic makeup of the strain and the environmental conditions during fermentation.

For instance, studies have shown that different P. polymyxa strains can produce varying amounts and types of polymyxins. Paenibacillus polymyxa DSM 32871 has been observed to produce polymyxin E (which includes Colistin A and B) and polymyxin P, whereas another strain, M1, primarily forms variants of polymyxin P . The specific proportions of Colistin A and B within the total colistin produced can also differ from one strain to another .

Beyond genetic predispositions, environmental factors play a crucial role. For example, replacing glucose with starch as a carbon source in the fermentation medium has been shown to stimulate colistin production and its biosynthesis rate in P. polymyxa . This enhancement is attributed to the impact on regulatory genes; starch stimulated the expression of spo0A and repressed abrB, both of which are involved in the transcriptional control of colistin biosynthesis genes . The presence and activity of specific gene clusters for polymyxin biosynthesis also vary across Paenibacillus species and isolates, directly impacting their ability to produce colistin . For example, Paenibacillus sp. strain B-LR, despite being related to Paenibacillus alvei rather than P. polymyxa, is also a known producer of polymyxin E .

Mechanisms of Bacterial Resistance to Colistin

Chromosomal-Mediated Resistance Mechanisms

Chromosomal-mediated resistance to colistin (B93849) involves genetic alterations in pathways responsible for LPS biosynthesis and modification, as well as the regulation of these processes by two-component regulatory systems. These mechanisms are generally stable and contribute significantly to the observed resistance in clinical isolates.

Modifications to the lipid A moiety of LPS are central to chromosomal colistin resistance. These alterations decrease the negative charge of the bacterial surface, thereby repelling the positively charged colistin molecules.

One of the most common mechanisms involves the enzymatic addition of phosphoethanolamine (PEtN) to the lipid A component of LPS. This modification neutralizes the negative charge of the phosphate (B84403) groups on lipid A, reducing colistin's electrostatic attraction. The PEtN transferase enzyme, encoded by genes such as pmrC (also known as eptA in some contexts) or plasmid-borne mcr genes, catalyzes this addition.

In Acinetobacter baumannii, overexpression of chromosomal pmrCAB operon genes and the eptA gene leads to the addition of PEtN moieties to lipid A, contributing to colistin resistance. While mobile colistin resistance (mcr) genes, primarily mcr-1 to mcr-10, are plasmid-mediated, they encode phosphoethanolamine transferases that perform the same lipid A modification, highlighting the importance of PEtN addition as a resistance strategy. Studies have shown that different PEtN transferases can selectively modify different phosphate sites on lipid A, with modifications at the 4'-phosphate being associated with decreased colistin susceptibility and low fitness costs.

Another critical modification is the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A. This cationic sugar also neutralizes the negative charges on the phosphate groups of lipid A, reducing colistin binding.

In Klebsiella pneumoniae, the addition of L-Ara4N to lipid A is a primary mechanism of colistin resistance, often observed in clinical settings. The biosynthesis and transfer of L-Ara4N to lipid A are typically mediated by the arn operon (also known as pmrHFIJKLM), and its expression is regulated by two-component systems like PhoPQ and PmrAB. For instance, in Pseudomonas aeruginosa, adaptive resistance to colistin is consistently linked to the overexpression of the arn operon.

Mutations in genes involved in the early steps of lipid A biosynthesis, such as lpxA, lpxC, and lpxD, can lead to a complete loss or significant alteration of the LPS, which is the primary target of colistin.

In Acinetobacter baumannii, mutations in lpxA, lpxC, or lpxD can result in the complete absence of LPS production, leading to high-level colistin resistance. For example, studies on A. baumannii strain ATCC 19606 showed that mutations in these genes, including single nucleotide changes and large deletions, resulted in LPS deficiency and colistin resistance with MICs greater than 128 µg/L. While LPS loss confers significant resistance, it can also impose a fitness cost on the bacteria, affecting growth rate, biofilm formation, and susceptibility to other antibiotics.

Here's a table summarizing the impact of lpx gene mutations on colistin resistance:

| Gene Mutation | Impact on LPS | Colistin Resistance Phenotype | Bacterial Species (Examples) | Fitness Cost (Observed) |

|---|---|---|---|---|

| lpxA | Complete loss of LPS production | High-level resistance (e.g., MIC > 128 µg/L) | Acinetobacter baumannii | Reduced growth rate, biofilm formation, increased susceptibility to other antibiotics |

| lpxC | Complete loss of LPS production | High-level resistance (e.g., MIC > 128 µg/L) | Acinetobacter baumannii, Klebsiella pneumoniae | Reduced growth rate, biofilm formation, increased susceptibility to other antibiotics |

| lpxD | Complete loss of LPS production | High-level resistance (e.g., MIC > 128 µg/L) | Acinetobacter baumannii, Klebsiella pneumoniae, Escherichia coli | Reduced growth rate, biofilm formation, increased susceptibility to other antibiotics |

Beyond the addition of PEtN and L-Ara4N, other modifications to the lipid A structure can also contribute to colistin resistance. These include hydroxylation and palmitoylation of the acyl chains of lipid A.

Impact of LPS Biosynthetic Gene Mutations (lpxA, lpxC, lpxD) on Resistance Phenotype

Regulation by Two-Component Regulatory Systems (TCS)

Two-component regulatory systems (TCSs) play a pivotal role in sensing environmental cues (such as low Mg2+ concentrations or the presence of antimicrobial peptides) and orchestrating the genetic responses that lead to LPS modifications and colistin resistance. The most prominent TCSs involved are PhoPQ and PmrAB.

The PhoPQ system (consisting of the sensor kinase PhoQ and the response regulator PhoP) and the PmrAB system (consisting of the sensor kinase PmrB and the response regulator PmrA) are interconnected regulatory networks. Activation of these systems leads to the upregulation of genes responsible for lipid A modifications, such as the pmrC (encoding PEtN transferase) and the arn operon (encoding L-Ara4N biosynthesis and transfer enzymes).

A key negative regulator of the PhoPQ system is the small transmembrane protein MgrB . Inactivation or mutations in mgrB (e.g., deletions, nonsense, missense, or insertional mutations) lead to constitutive activation of the PhoPQ system. This, in turn, upregulates PmrAB, ultimately leading to increased production of L-Ara4N and/or PEtN modifications of lipid A, thereby conferring colistin resistance. MgrB inactivation is a particularly common mechanism for colistin resistance in Klebsiella pneumoniae.

Another TCS, CrrAB , has also been implicated in colistin resistance, particularly in Klebsiella pneumoniae. Mutations in crrB, the sensor kinase component, can lead to colistin resistance, potentially by modulating the PmrAB system and influencing LPS modifications.

Here's a table summarizing the key two-component regulatory systems and their roles in colistin resistance:

| Two-Component System (TCS) / Regulator | Role in Colistin Resistance | Mechanism | Bacterial Species (Examples) |

|---|---|---|---|

| PhoPQ | Activates genes for lipid A modification | Upregulates pmrC (PEtN addition) and arn operon (L-Ara4N addition); often activated by mgrB inactivation | Klebsiella pneumoniae, Escherichia coli, Salmonella enterica |

| PmrAB | Activates genes for lipid A modification | Upregulates pmrC (PEtN addition) and arn operon (L-Ara4N addition); can be activated by PhoPQ or direct mutations | Klebsiella pneumoniae, Escherichia coli, Salmonella enterica, Acinetobacter baumannii |

| MgrB | Negative regulator of PhoPQ | Inactivation/mutations lead to constitutive PhoPQ activation, consequently activating PmrAB and LPS modifications (PEtN, L-Ara4N addition) | Klebsiella pneumoniae, Escherichia coli |

| CrrAB | Modulates PmrAB system | Mutations in crrB can lead to colistin resistance, potentially influencing LPS modifications | Klebsiella pneumoniae |

PmrA-PmrB (PmrAB) System Activation and Gene Expression

The PmrA-PmrB (PmrAB) TCS is another critical chromosomal pathway mediating colistin resistance. The sensor kinase PmrB detects specific environmental stimuli, such as high extracellular iron concentrations or acidic pH, and subsequently phosphorylates its cognate response regulator, PmrA . Activated PmrA then binds to the promoter regions of target genes, inducing their expression . Key among these target genes are those within the pmrCAB operon (which includes pmrC, also known as eptA) and the pmrHFIJKLM operon . The enzymes encoded by these operons catalyze the addition of phosphoethanolamine (PEtN) and L-Ara4N, respectively, to the lipid A moiety of LPS . This modification neutralizes the negative charge of the LPS, reducing colistin's affinity for the bacterial membrane and leading to resistance . Mutations within the pmrA and pmrB genes can lead to the constitutive activation of this system, resulting in overexpression of the LPS-modifying enzymes and increased colistin resistance .

Role of Regulatory Gene Mutations (mgrB, crrB, pmrD) in TCS Modulation

Mutations in specific regulatory genes can significantly modulate the activity of the PhoPQ and PmrAB TCSs, contributing to colistin resistance.

mgrB : The mgrB gene encodes a small transmembrane protein that acts as a negative feedback regulator of the PhoPQ TCS . Inactivation or mutations in mgrB, such as deletions, nonsense mutations, missense mutations, or insertional disruptions, lead to the derepression and constitutive activation of the PhoPQ system . This sustained activation results in the upregulation of downstream genes involved in lipid A modification, making mgrB alterations a common mechanism for colistin resistance, particularly in Klebsiella pneumoniae .

crrB : The crrB gene is part of the CrrAB TCS. Mutations in crrB have been implicated in colistin resistance, especially in K. pneumoniae . A mutated CrrB protein can lead to the activation and overexpression of the pmrAB operon, which in turn induces the expression of genes like pmrC and pmrE. These genes contribute to the modification of lipid A with PEtN and L-Ara4N, thereby conferring colistin resistance .

pmrD : The pmrD gene encodes a linker or adaptor protein that facilitates communication between the PhoPQ and PmrAB TCSs . PmrD activates the PmrAB system, leading to the induction of polymyxin (B74138) resistance genes . Therefore, alterations in pmrD can contribute to colistin resistance by modulating the activity of the PmrAB system .

Efflux Pump System Overexpression (acrAB, kpnE, emrAB)

Overexpression of efflux pump systems represents another mechanism by which bacteria can achieve colistin resistance by actively expelling the antibiotic from the cell .

AcrAB : The AcrAB-TolC efflux pump complex is a well-studied system involved in multidrug resistance, including colistin resistance . Overexpression of acrAB has been observed in colistin-resistant Escherichia coli and K. pneumoniae . Studies have shown that AcrAB-mutant E. coli strains can exhibit increased susceptibility to colistin, highlighting the pump's role in resistance . The expression of AcrAB can also be influenced by the PhoPQ TCS .

KpnEF : The KpnEF efflux pump, belonging to the Small Multidrug Resistance (SMR) family, has been linked to colistin resistance in K. pneumoniae . Mutations in KpnEF have been shown to increase colistin susceptibility, indicating its contribution to the resistance phenotype .

EmrAB : EmrAB efflux pumps contribute to colistin resistance, particularly in Acinetobacter baumannii . Overexpression of the emrB gene has been associated with colistin resistance in this pathogen .

Alterations in Outer Membrane Protein Expression and Permeability

The most common strategy involves modifications to the lipid A component of LPS, which reduces the net negative charge of the bacterial cell surface . This reduction in negative charge diminishes the electrostatic attraction between the positively charged colistin and the LPS, thereby preventing colistin from effectively disrupting the membrane . Genetic mutations in LPS biosynthetic genes, such as lpxA, lpxC, or lpxD, can lead to the complete loss of LPS or significant alterations, compromising membrane integrity and contributing to colistin resistance .

Furthermore, changes in the expression of porins, which are OMPs that control the permeability of the outer membrane, can also influence colistin resistance . For instance, overexpression of OMPs like OmpW has been implicated in colistin binding and resistance in A. baumannii . The expression of mobile colistin resistance (MCR) enzymes can also disrupt lipid homeostasis, affecting outer membrane permeability and potentially impacting bacterial viability .

Plasmid-Mediated Resistance Mechanisms

Historically, colistin resistance was primarily attributed to chromosomally encoded mutations . However, a paradigm shift occurred with the discovery of plasmid-mediated colistin resistance, which allows for the rapid horizontal transfer of resistance genes between different bacterial strains and species . This transferable resistance mechanism poses a significant threat to public health due to its potential for widespread dissemination.

Mobile Colistin Resistance (mcr) Gene Families (e.g., mcr-1 to mcr-10)

The most notable plasmid-mediated colistin resistance mechanism involves the mobile colistin resistance (mcr) gene families. These genes encode phosphoethanolamine transferases (MCR enzymes) . The MCR enzymes catalyze the addition of phosphoethanolamine (PEtN) to the lipid A moiety of LPS, a modification that reduces the negative charge of the LPS and consequently decreases colistin's binding affinity to the bacterial outer membrane .

The first mcr gene, mcr-1, was identified in Escherichia coli isolates from pigs in China in 2015 . Since this initial discovery, a remarkable diversity of mcr genes has emerged, with ten distinct families (mcr-1 to mcr-10) and numerous variants identified globally . These genes have been found in various Gram-negative bacteria, including E. coli, Klebsiella species, and Salmonella species, isolated from diverse sources such as humans, animals, food products, and the environment .

The mechanism of PEtN transfer is conserved across all mcr variants, despite variations in their amino acid sequences . The presence of mcr genes often confers colistin resistance without requiring other resistance mechanisms . Furthermore, some mcr genes, such as mcr-1, mcr-3, and mcr-10, have been observed to integrate into bacterial chromosomes, further complicating their control and dissemination .

Table 1: Mobile Colistin Resistance (mcr) Gene Families

| mcr Gene Family | Year of First Report | Key Characteristics / Mechanism | Common Bacterial Hosts | Sources of Isolation |

| mcr-1 | 2015 | Adds PEtN to lipid A | E. coli, K. pneumoniae, Salmonella spp. | Pigs, poultry, humans, environment, food |

| mcr-2 | 2016 | Adds PEtN to lipid A | E. coli | Pigs, humans |

| mcr-3 | 2017 | Adds PEtN to lipid A, can integrate into chromosome | E. coli, K. pneumoniae, Salmonella spp. | Animals, humans, environment |

| mcr-4 | 2017 | Adds PEtN to lipid A | E. coli, Salmonella spp., Acinetobacter spp. | Pigs, humans |

| mcr-5 | 2017 | Adds PEtN to lipid A | Salmonella spp., E. coli | Chickens, humans |

| mcr-6 | 2018 | Adds PEtN to lipid A | Moraxella osloensis | Pigs |

| mcr-7 | 2018 | Adds PEtN to lipid A | K. pneumoniae | Chickens |

| mcr-8 | 2018 | Adds PEtN to lipid A | K. pneumoniae | Pigs, humans |

| mcr-9 | 2019 | Adds PEtN to lipid A | Salmonella spp., E. coli, Enterobacter spp. | Environment, humans |

| mcr-10 | 2020 | Adds PEtN to lipid A, can integrate into chromosome | Enterobacter roggenkampii, K. pneumoniae complex | Humans, urban sewage, animals |

Biochemical Function of MCR Enzymes as Phosphoethanolamine Transferases

MCR-1, the most widely studied variant, is a membrane-bound Zn²⁺-metalloenzyme that specifically adds PEtN to the 4'-phosphate group of Lipid A . The catalytic mechanism of MCR-1 is proposed to involve a two-step reaction. The initial, rate-limiting step involves the formation of a covalent phosphointermediate through the transfer of phosphoethanolamine from a membrane phospholipid donor to the threonine residue at position 285 (Thr285) of the enzyme, a process that requires a single Zn²⁺ ion. The subsequent step involves the transfer of this phosphoethanolamine group from the enzyme to lipid A, a process that necessitates an additional Zn²⁺ ion, which aids in binding the incoming lipid A and directing the PEtN addition .

Horizontal Gene Transfer and Global Dissemination Dynamics of mcr Genes

A critical aspect of colistin resistance is the remarkable ability of mcr genes to spread rapidly through horizontal gene transfer (HGT). These genes are predominantly located on mobile genetic elements, particularly plasmids, such as those belonging to incompatibility groups IncX4, IncHI2, and IncI2 . This plasmid-mediated nature facilitates their efficient transfer across diverse bacterial species, genera, and even families .

The first report of a plasmid-mediated mcr-1 gene emerged in Escherichia coli isolates from pigs and meat in China in 2015 . Since this initial discovery, a staggering ten different mcr gene variants (mcr-1 to mcr-10), along with numerous subvariants, have been identified globally in over 72 countries across all continents . mcr-1 remains the most prevalent variant and is frequently associated with human clinical infections .

The extensive use of colistin in livestock, often as a growth promoter or for prophylactic control of infections, is considered a significant driver for the emergence and widespread dissemination of mcr genes . Transmission routes for mcr-positive bacteria are multifaceted, including contaminated animal feces used as manure, contaminated food products derived from animals, and direct contact between humans and colistin-treated livestock . Furthermore, mcr genes are not exclusively plasmid-borne; they can also integrate into bacterial chromosomes, ensuring their reliable vertical transmission to subsequent generations of bacteria .

The global prevalence of mcr-mediated colistin-resistant E. coli highlights the extent of this dissemination, as summarized in the table below.

Table 1: Global Prevalence of mcr-mediated Colistin Resistance in E. coli by Continent

| Continent | Prevalence (%) |

| Africa | 10.1 |

| Asia | 9.24 |

| Americas | 7.65 |

| Europe | 3.03 |

Co-occurrence of mcr Genes with Other Antimicrobial Resistance Determinants

The presence of mcr genes is frequently linked to other antimicrobial resistance determinants, leading to the emergence of multidrug-resistant (MDR) bacterial strains. This co-occurrence is facilitated by the fact that mcr genes are often carried on mobile genetic elements, such as plasmids, that also harbor other resistance genes .

For example, conjugative plasmids, particularly those of the IncHI2 type, have been found to carry multiple mcr variants alongside other antibiotic resistance genes . A particularly concerning aspect is the co-occurrence of mcr genes with carbapenemase genes (e.g., blaKPC-2, blaKPC-3, blaNDM-1, blaNDM-5) on the same conjugative plasmids . This genetic combination poses a severe threat, as it can render bacterial infections untreatable with virtually all available antibiotics, including colistin and carbapenems, which are often considered last-resort options . The extensive resistance gene repertoires found on mcr-carrying plasmids, coupled with co-selection pressure from various antibiotic classes, significantly amplify the multidrug-resistant phenotypes observed in clinical and environmental isolates .

Adaptive Resistance, Heteroresistance, and Inoculum Effects in Colistin Resistance

Bacterial resistance to colistin can manifest through various mechanisms beyond the acquisition of mcr genes, including adaptive resistance, heteroresistance, and potentially inoculum effects.

Adaptive Resistance: This form of resistance typically develops after exposure to colistin, often observed in in vitro settings. It involves changes in the bacterial outer membrane, which can result from modifications in gene expression induced by environmental factors such as variations in pH or cation concentrations, or even by the presence of cationic peptides . These adaptive changes allow bacteria to transiently withstand the antimicrobial effects of colistin.

Heteroresistance: Heteroresistance is a phenomenon where a bacterial population, initially deemed susceptible to an antimicrobial agent by standard susceptibility testing, contains a detectable subpopulation of cells that exhibit increased levels of resistance . Colistin heteroresistance is believed to be induced by exposure to the antibiotic, and these resistant subpopulations can evolve into full resistance upon continuous exposure to colistin . A significant challenge with heteroresistance is that it often goes undetected by routine antimicrobial susceptibility tests, which can lead to treatment failures in patients . Studies have reported a high prevalence of colistin heteroresistance, for instance, up to 67.1% in carbapenem-resistant Acinetobacter baumannii isolates .

Inoculum Effects: While detailed research findings specifically on "inoculum effects" in colistin resistance were not extensively covered in the provided search results, the concept generally refers to the observation that the minimum inhibitory concentration (MIC) of an antibiotic can increase with a higher bacterial inoculum. In the context of colistin, a higher bacterial density could potentially lead to reduced efficacy, especially if resistant subpopulations (as seen in heteroresistance) are present and can thrive under increased bacterial load or altered environmental conditions.

Genomic and Transcriptomic Approaches to Elucidating Novel Resistance Mechanisms

Genomic and transcriptomic analyses have become indispensable tools for unraveling the complex mechanisms of colistin resistance, including the identification of novel pathways. These high-throughput sequencing technologies provide comprehensive insights into the genetic and gene expression changes associated with resistance.

Genomic Approaches: Whole-genome sequencing (WGS) allows for the identification of specific mutations in chromosomal genes that contribute to colistin resistance. Key genes frequently implicated include pmrB, pmrC, lpxC, lpxD, mgrB, phoPQ, and crrAB . WGS can reveal subtle genetic alterations, such as non-synonymous single nucleotide polymorphisms (nsSNPs), and disruptions in genes involved in lipid A and phospholipid synthesis . Furthermore, it can pinpoint mutations in regulatory operon promoters, such as oprH/phoP/phoQ, which play a role in activating lipid A modifying enzymes .

Transcriptomic Approaches: RNA sequencing (RNA-Seq) provides a global view of gene expression patterns in response to colistin exposure or in resistant strains. Transcriptomic analyses can demonstrate the overexpression of genes like pmrCAB, which leads to an increased positive net cell-surface charge, and the underexpression of genes such as lpxACD, resulting in decreased LPS production—both contributing to colistin resistance . RNA-Seq can also identify the increased expression of cation transporters and efflux pump systems, which actively remove colistin from the bacterial cell . Studies have shown that even at subinhibitory concentrations of colistin, genes associated with antioxidative stress response pathways can be upregulated . The synergistic application of both genomic and transcriptomic approaches allows researchers to correlate specific genetic mutations with their downstream effects on gene expression, thereby elucidating the distinct global gene expression profiles associated with various colistin resistance mechanisms .

Structure Activity Relationship Sar Studies of Colistin and Its Analogs

Identification of Essential Structural Elements for Antimicrobial Potency

The antimicrobial activity of colistin (B93849) is primarily attributed to its ability to interact with the negatively charged lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria. This interaction leads to the disruption of membrane integrity, increased permeability, and ultimately, cell death . Key structural elements contribute to this activity.

The N-terminal fatty acyl chain is a vital hydrophobic component of colistin B, contributing significantly to its antimicrobial properties and membrane permeabilizing effect . Studies have shown that the length and bulkiness of this fatty acid chain are crucial for optimal binding affinity to LPS . Specifically, fatty acyl chains with seven to nine carbon atoms are often considered optimal for antibacterial activity against Gram-negative bacteria .

The removal of the N-terminal fatty acid, as seen in polymyxin (B74138) nonapeptides, significantly reduces antimicrobial activity, although the ability to bind LPS and sensitize Gram-negative bacteria to other hydrophobic antibiotics is retained . This highlights the fatty acyl moiety's direct role in the bactericidal action. While shorter chains can decrease LPS-binding affinity, longer chains may reduce antimicrobial activity due to steric hindrance, sometimes increasing activity against resistant strains and Gram-positive bacteria, often accompanied by increased toxicity .

The cyclic heptapeptide (B1575542) ring, along with the linear tripeptide segment, forms the core of the colistin structure . This ring contains multiple positively charged L-α,γ-diaminobutyric acid (Dab) residues, typically five in colistin, located at positions 1, 3, 5, 8, and 9 . These cationic Dab residues are indispensable for antimicrobial activity, as they are responsible for the initial electrostatic interactions with the anionic phosphate (B84403) groups of lipid A in the bacterial outer membrane . The specific arrangement and spatial distribution of these positive charges are crucial for effective binding and subsequent membrane disruption .

The intramolecular cyclic heptapeptide is formed between the α-amino group of the Dab residue at position 4 and the carboxyl group of the C-terminal threonine residue at position 10 . Attempts to extend the ring structure by inserting additional Dab residues have generally resulted in compounds with significantly reduced activity .

Role of the N-terminal Fatty Acyl Moiety

Impact of Specific Amino Acid Substitutions on Biological Activity (e.g., D-Leu in this compound vs. D-Phe in Polymyxin B)

Colistin (polymyxin E) and polymyxin B are closely related cyclic lipopeptides, differing by a single amino acid at position 6 within the cyclic heptapeptide ring . In colistin, this position is occupied by D-leucine (D-Leu), while in polymyxin B, it is D-phenylalanine (D-Phe) . This subtle difference in hydrophobicity can influence the drugs' potency and interaction with bacterial membranes .

Despite this difference, colistin and polymyxin B exhibit largely indistinguishable microbiological activity in vitro against Gram-negative bacteria . However, some studies suggest that polymyxin B may have higher potency than colistin in inhibiting both susceptible and resistant cells, potentially due to altered hydrophobicity resulting from this amino acid difference . The D-amino acids at position 6 (D-Leu in colistin, D-Phe in polymyxin B) and L-leucine at position 7 contribute to a hydrophobic motif believed to insert into the bacterial outer membrane and stabilize LPS complexation through hydrophobic interactions with the fatty acyl chains of lipid A .

Design and Synthesis of Novel this compound Analogs

The emergence of colistin resistance and concerns regarding its toxicity have spurred efforts in the design and synthesis of novel this compound analogs. The goal is to develop compounds with improved antimicrobial activity, reduced toxicity, and the ability to overcome resistance mechanisms .

Approaches include:

Modifications of the N-terminal fatty acyl chain: Researchers have explored varying the length and structure of the N-terminal fatty acyl chain. For instance, studies on N-terminal derivatives of polymyxin B and colistin nonapeptides have shown that the N-terminal hydrophobic character is crucial for bactericidal activity against certain Gram-negative bacteria like Escherichia coli and Salmonella Typhimurium, but less so for Pseudomonas aeruginosa . Optimal chain lengths (C7-C9) are generally preferred for Gram-negative activity, while longer chains (C9-C14) can sometimes enhance activity against resistant strains and Gram-positive bacteria, though this may come with increased toxicity .

Amino acid substitutions within the peptide ring: Modifications to amino acid residues within the cyclic heptapeptide ring are being investigated to fine-tune hydrophobicity and improve activity, particularly against colistin-resistant pathogens .

Novel cyclic scaffolds: Innovative synthetic methods, such as applying substitution reactions to cyclize colistin core scaffolds with thioether bonds, have led to novel derivatives. Some of these new compounds have shown high antimicrobial potency against Gram-negative bacteria, stability in plasma, and no hemolytic toxicity, with promising therapeutic effects in infection models .

Semisynthetic approaches: Purified colistin can be chemically converted to nonapeptides, which then serve as starting materials for acylation with various hydrophobic acids to create Nα analogs. These analogs are then tested for LPS binding affinity and antimicrobial activity .

Development of Colistin Adjuvants and Resistance Modifiers

The rise of colistin resistance necessitates the development of adjuvants and resistance modifiers that can restore the efficacy of colistin against resistant bacterial strains. This is a promising orthogonal approach to combat multidrug-resistant (MDR) Gram-negative infections .

Several classes of compounds have been identified that can re-sensitize colistin-resistant strains:

Small molecule adjuvants: These compounds work by interfering with bacterial resistance mechanisms. For example, some small molecules can downregulate the PmrAB two-component system, which is involved in modifying lipid A, thereby reversing colistin resistance . This modification, typically the addition of phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (Ara4N) to lipid A, neutralizes its negative charge and reduces colistin's binding affinity .

2-aminoimidazole-based compounds: These compounds have shown the ability to reverse colistin resistance in various Gram-negative bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae. Mechanistic studies indicate they can downregulate the PmrAB system, abolishing lipid A modification .

Povarov/Doebner-derived compounds: Compounds like HSD1624 have demonstrated significant re-sensitization effects, reducing the Minimum Inhibitory Concentration (MIC) of colistin against highly resistant strains of Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii, and Klebsiella pneumoniae . For instance, HSD1624 reduced the colistin MIC against Pseudomonas aeruginosa strain TRPA161 from 1024 µg/mL to 0.03 µg/mL, representing a 34,000-fold reduction . These compounds often act synergistically with colistin .

Natural products and other inhibitors: Quercetin, a flavonol compound, has been shown to re-sensitize colistin-resistant E. coli and K. pneumoniae by damaging cell membranes and walls and reducing the expression of mcr-1 and mgrB genes . Other natural product adjuvants, such as clorobiocin, novobiocin, and prodigiosin, have also been effective in reducing colistin MICs in resistant strains like K. pneumoniae . Inhibitors of the ArnT enzyme, which catalyzes a key step in lipid A aminoarabinosylation (a resistance mechanism), have also been identified through virtual screening as promising colistin adjuvants .

The following table summarizes some key findings on colistin adjuvants and their impact on MIC reduction:

| Adjuvant Compound | Bacterial Strain(s) | Initial Colistin MIC (µg/mL) | Reduced Colistin MIC (µg/mL) | Fold Reduction | Reference |

| HSD1624 | P. aeruginosa TRPA161 | 1024 | 0.03 | 34,000 | |

| HSD07 | E. coli EC25922 | 0.5 | 0.06 | ~8 | |

| HSD17 | E. coli EC25922 | 0.5 | 0.03 | ~16 | |

| Quercetin | Colistin-resistant E. coli & K. pneumoniae | (Resistant) | (Re-sensitized) | (Synergistic) | |

| Clorobiocin | K. pneumoniae B9 | (Resistant) | 2 (at 0.625 µM) | Up to 1024 | |

| Novobiocin | K. pneumoniae B9 | (Resistant) | 2 (at 2.5 µM) | Up to 1024 | |

| Prodigiosin | K. pneumoniae B9 | (Resistant) | 2 (at 1.25 µM) | Up to 1024 | |

| 2-aminoimidazole-based compounds | A. baumannii, K. pneumoniae (resistant) | 512-1024 | ≤4 (as low as 0.25) | Up to 2048 |

Mechanistic Investigations of Adjuvant Action (e.g., Membrane Perturbation, Target Interference)

This compound, as part of the colistin complex, functions as a cationic polypeptide that disrupts bacterial cell membranes via a detergent-like mechanism . Its primary target is the lipopolysaccharide (LPS) found in the outer membrane (OM) of Gram-negative bacteria .

The initial step in colistin's action involves its binding to the anionic LPS molecules in the bacterial outer membrane. This binding displaces essential divalent cations like Mg²⁺ and Ca²⁺, which normally stabilize the LPS layer by forming bridges between molecules. This displacement leads to increased permeability and disruption of the outer membrane . Following outer membrane disruption, colistin is thought to cross this barrier through a process termed "self-directed uptake" .

Historically, while outer membrane disruption was well-understood, the precise mechanism by which colistin subsequently damages the inner or cytoplasmic membrane (CM) remained less clear . Recent research has shed light on this, demonstrating that colistin also exerts its bactericidal activity by targeting LPS molecules located in the cytoplasmic membrane . This finding was supported by studies showing that mobile colistin resistance (mcr-1) in Escherichia coli is mediated by modifications to LPS in the cytoplasmic membrane, rather than solely the outer membrane .

Beyond its direct bactericidal action, colistin, including this compound, exhibits significant adjuvant properties. It is known to synergize with other antibiotics that target intracellular components . This synergy is largely attributed to colistin's ability to permeabilize the outer membrane, thereby facilitating the entry of otherwise ineffective antibiotics (which typically cannot penetrate the Gram-negative outer membrane) into the bacterial cell . This mechanism broadens the therapeutic spectrum of existing antibiotics against multi-drug resistant Gram-negative pathogens .

Vesicle-vesicle contact pathway: Colistin may bind to anionic phospholipid vesicles after transiting the outer membrane, leading to the fusion of the inner leaflet of the outer membrane with the outer leaflet of the cytoplasmic membrane. This process promotes phospholipid exchange and results in the loss of phospholipids (B1166683), further destabilizing the membrane .

Inhibition of respiratory enzymes: There is evidence suggesting colistin can inhibit bacterial respiratory enzymes .

Precipitation of cytoplasmic components: Colistin has also been shown to enter the cell and precipitate cytoplasmic components, notably ribosomes .

Computational and Molecular Modeling Approaches in SAR Exploration

Computational and molecular modeling approaches have become indispensable tools in the exploration of the Structure-Activity Relationship (SAR) of colistin and its analogs, providing insights into their mechanisms of action and resistance, and guiding the design of new therapeutic agents.

Molecular Dynamics (MD) Simulations: MD simulations are widely used to model the movement of atoms in molecular systems over time, based on force field descriptions . These simulations are crucial for understanding dynamic processes such as conformational changes and drug binding, and for incorporating entropic contributions to ligand binding .

Mechanism of Resistance: MD simulations have been employed to dissect the molecular mechanism of colistin resistance in mcr-1 producing bacteria . These studies revealed that the outer membrane of normal Gram-negative bacteria is stabilized by salt bridges formed between positively charged divalent ions and negatively charged lipid A . In mcr-1 resistant bacteria, the modification of lipid A with a phosphoethanolamine group neutralizes its negative charge, reducing colistin's interaction and conferring resistance .

Membrane Interactions: MD simulations have been used to examine the interactions of polymyxins (including colistin A) with the bacterial outer membrane . These simulations help decipher how individual amino acid residues within the polymyxin molecule influence its conformational folding and specific interactions with LPS and various bacterial phospholipids in the outer membrane .

SAR Model Development: A significant advancement in SAR modeling for polymyxins involved integrating all-atom MD simulations with chemical biology approaches, utilizing an experimentally-based bacterial outer membrane model rather than a simplified single LPS molecule . This comprehensive model has provided novel insights into the specific role of each residue in facilitating polymyxin folding and its interactions with the complex lipid environment of the outer membrane .

Molecular Modeling (General): Molecular modeling encompasses various computational techniques that allow for the visualization, numerical representation, and simulation of molecular behavior to discover or refine drug candidates in silico . This includes methods like energy minimization, Monte Carlo methods, and molecular docking .

Ligand-Target Interactions: Molecular docking, a key component of molecular modeling, predicts the binding conformations and interactions between ligands (like colistin or its adjuvants) and their protein or membrane targets . This is vital for understanding how structural modifications affect binding affinity and biological activity.

Lead Optimization: Molecular modeling contributes significantly to lead optimization by rationally filtering synthetic options to improve potency, selectivity, and pharmacokinetic parameters of parent compounds .

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models establish mathematical relationships between the chemical structure of compounds and their biological activity.

Predicting Activity: QSAR analysis, often utilizing artificial neural networks, has been successfully applied to design new antibacterial agents against colistin-resistant E. coli strains . These models can predict the antibacterial potential of novel compounds based on their structural features .

Mechanism Hypothesis Validation: Comparative docking analysis, often following QSAR predictions, can provide insights into the potential antibacterial mechanisms of newly designed compounds, for example, by predicting their binding to specific bacterial enzymes .

Research Findings in SAR Exploration:

Early structural studies of polymyxin B and its nonapeptide derivative utilized 2D NMR in conjunction with simulated annealing computational calculations to characterize their structure and dynamics in solution . These studies indicated that the polymyxin-LPS complex is stabilized by a combination of electrostatic and hydrophobic interactions, and that the bacterial lytic activity of polymyxins correlates with their amphiphilic character .

The integration of these computational methods with experimental data provides a powerful strategy to overcome the knowledge gap in polymyxin SAR, accelerating the discovery and development of next-generation polymyxins and colistin adjuvants .

Analytical Methodologies for Colistin B Quantification and Detection in Research Matrices

Advanced Chromatographic Techniques

Chromatographic methods are essential for separating colistin (B93849) B from other components, such as colistin A and its prodrugs, and from complex matrix interferences.

LC-MS/MS is widely recognized as the preferred method for the quantitative determination of colistin A and B due to its high accuracy, precision, sensitivity, and selectivity. This technique offers shorter run times and can achieve detection limits significantly lower than those of fluorimetry-based methods. Effective separation of colistin A and B requires careful optimization of analytical columns, mobile phases, and chromatographic settings. A notable challenge in colistin chromatography, particularly with C18 columns, is the strong interaction between the primary amine groups of colistin and silanol (B1196071) groups, which can lead to significant peak tailing and broadening.

Detection in LC-MS/MS is typically performed using specific precursor-product ion pairs in multiple reaction monitoring (MRM) mode. For colistin B, reported transitions include m/z 1109.7151/1065.6886 in negative ion mode or m/z 578.5/101.2 in positive ion mode. Other studies utilizing UPLC-MS/MS or HPLC-MS/MS have cited transitions such as m/z 386.2 → 101.0, m/z 385.9 → 101, m/z 386 → 380, and m/z 386 → 101.

Retention times for this compound vary depending on the specific LC-MS/MS system and method parameters, ranging from approximately 3.81 minutes (QTOF-LC/MS) to 6.8 minutes (HPLC-MS/MS), with some UPLC-MS/MS methods achieving retention times under 2 minutes.

Table 1: Representative LC-MS/MS Parameters and Performance for this compound Quantification

| Parameter/Metric | Value (this compound) | Matrix | Reference |

| Retention Time | 3.81 min | Human Plasma | |

| Precursor-Product Ion Pair | m/z 1109.7151/1065.6886 (Negative ESI) | Human Plasma | |

| Precursor-Product Ion Pair | m/z 578.5/101.2 (Positive ESI) | Human Plasma | |

| Precursor-Product Ion Pair | m/z 385.9 → 101 (Positive ESI) | Human Plasma | |

| Linearity Range | 0.015 to 3.856 µg/mL | Plasma | |

| Linearity Range | 15 to 3000 ng/mL | Plasma | |

| Linearity Range | 50.0 to 6000 ng/mL | Plasma | |

| Lower Limit of Quantitation (LLOQ) | 10.5 ng/mL | Plasma | |

| LLOQ | 12.0 ng/mL | Plasma | |

| LLOQ | 0.015 µg/mL | Plasma | |

| LLOQ | 0.057 µg/mL | Human Plasma |

UPLC-MS/MS is a highly efficient technique for the rapid and sensitive quantification of this compound in diverse matrices, including chicken muscle, eggs, and animal feed. This technique offers enhanced selectivity and sensitivity, making it suitable for trace analysis in complex samples.

Specific MRM transitions for this compound in UPLC-MS/MS have been reported as m/z 386.2 → 101.0 or m/z 578.6 → 101.4. For poultry feed analysis, transitions like m/z 386 → 380 and m/z 386 → 101 are utilized.

Table 2: Representative UPLC-MS/MS Parameters and Performance for this compound Quantification

| Parameter/Metric | Value (this compound) | Matrix | Reference |

| Precursor-Product Ion Pair | m/z 386.2 → 101.0 | Plasma, Urine | |

| Precursor-Product Ion Pair | m/z 578.6 → 101.4 | Plasma, Kidney | |

| Precursor-Product Ion Pair | m/z 386 → 380 and m/z 386 → 101 | Poultry Feed | |

| Linearity Range | 15 to 3000 ng/mL | Plasma | |

| Linearity Range | 5–25 µg L⁻¹ (solvent), 10–50 µg Kg⁻¹ (matrix-matched) | Egg, Chicken Muscle | |

| Linearity Range | 0 to 1000 µg/kg | Poultry Feed | |

| LLOQ | 5 µg Kg⁻¹ (eggs) | Eggs | |

| LLOQ | 10 µg Kg⁻¹ (muscles) | Chicken Muscle | |

| LLOQ | 12.0 ng/mL (plasma) | Plasma | |

| LLOQ | 25 µg/kg (feed) | Feed | |

| Recovery | 88–107% (egg samples), 70–94% (chicken muscles) | Egg, Chicken Muscle | |

| Recovery | 99.4–106.5% (poultry feed) | Poultry Feed |

HPLC has historically been a robust and accurate technique for colistin analysis. However, colistin's inherent lack of strong UV absorption and native fluorescence often necessitates pre- or post-column derivatization for sensitive detection using UV or fluorescence detectors. Derivatization agents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or ortho-phthaldehyde (OPA) combined with 2-mercaptoethanol (B42355) (ME) are commonly employed to create fluorescent derivatives suitable for detection. HPLC with fluorescence detection (HPLC-FLD) methods have been successfully developed for quantifying colistin A and B in human serum. Retention times for this compound using HPLC-FLD have been reported around 6.8 minutes. While HPLC with UV detection can quantify colistimethate sodium (CMS) at higher concentrations (0.5 to 5 mg/mL), lower, physiologically relevant concentrations in plasma typically require more sensitive methods like HPLC-FLD or LC-MS/MS.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Sample Preparation and Extraction Techniques for Complex Matrices (e.g., Solid Phase Extraction)

Effective sample preparation is a critical step in the accurate quantification of this compound from complex biological matrices such as plasma, urine, muscle, and feed.

Commonly employed techniques include protein precipitation (PP), often utilizing acetonitrile (B52724), frequently followed by solid-phase extraction (SPE). SPE is generally preferred over simple protein precipitation due to its ability to yield cleaner extracts and adequately concentrate the analytes. To minimize the in vitro conversion of the prodrug colistimethate sodium (CMS) to colistin during the analytical process, non-acidic SPE procedures are highly recommended. Oasis HLB polymeric cartridges are frequently used in SPE for colistin, as they can effectively remove anionic CMS while retaining the cationic colistin A and B. Other SPE materials, such as Oasis WCX (weak cation exchange) cartridges, have also been successfully applied.

For certain matrices like animal feed, techniques such as matrix solid-phase dispersion (MSPD) and dispersive solid-phase extraction (d-SPE) have been reported. In the analysis of this compound in chicken muscle and eggs, a simplified extraction protocol has been proposed, involving mixing the sample with acidified methanol:water, followed by centrifugation and membrane filtration, thereby eliminating the need for SPE clean-up and evaporation steps to reduce cost and time. For plasma samples, protein precipitation with acetonitrile containing trifluoroacetic acid (TFA) is a common initial step.

Challenges in Colistin Bioanalysis for Research Applications

Despite advancements in analytical methodologies, several challenges persist in the bioanalysis of this compound for research applications. One of the most significant challenges is ensuring the stability of colistin and its prodrugs in vitro prior to analysis. Complex sample preparation procedures should be minimized due to the potential for increased conversion of colistimethate sodium (CMS) to colistin during the process. Specifically, highly acidic protein precipitation can lead to substantial hydrolysis of CMS.

Matrix effects, which manifest as ion suppression or enhancement, are a common issue in the analysis of this compound in complex matrices like feed. To mitigate these effects, the use of matrix-matched calibration curves is often necessary. Furthermore, the polycationic nature of colistin and the presence of primary amine groups can result in strong interactions with silanol groups on C18 chromatographic columns, causing significant peak tailing and broadening. The addition of formic acid as an ion-pairing agent in the mobile phase has been shown to improve peak shape and ionization efficiency. The weak inherent UV absorption and absence of native fluorescence in colistin necessitate derivatization for sensitive detection by HPLC-UV or HPLC-FLD, adding an extra layer of complexity to the analytical workflow.

The stability of this compound and its prodrugs in various in vitro conditions is a critical factor influencing the accuracy of analytical measurements. Colistin, the active drug, generally exhibits good stability in water at both 4°C and 37°C for extended periods (e.g., up to 60 days at 4°C and 120 hours at 37°C). However, degradation of colistin can occur when stored in isotonic phosphate (B84403) buffer (pH 7.4) and human plasma at 37°C. In these conditions, colistin A has been observed to be less stable than this compound. Higher pH values are implicated in this observed instability.

Colistimethate sodium (CMS), the inactive prodrug, is known to undergo hydrolysis to colistin in aqueous solutions, both in vivo and in vitro. This conversion is sensitive to factors such as time, temperature, and pH. Consequently, employing non-acidic solid-phase extraction (SPE) procedures is crucial to minimize unintended CMS hydrolysis during sample preparation. In vitro studies have demonstrated that a considerable percentage of CMS can hydrolyze to colistin in human plasma, with one study reporting 31.2% hydrolysis in 4 hours at 37°C. While dilute CMS solutions (e.g., <100 µg/mL) convert to colistin relatively quickly, more concentrated solutions, such as those found in commercial pharmaceutical formulations (e.g., >70 mg/mL), have shown stability over extended periods. Therefore, ensuring the stability of CMS during sample collection and processing is a key prerequisite for reliable quantification of this compound in research and clinical settings.

Matrix Effects in Biological and Environmental Samples

The presence of complex matrices in biological and environmental samples poses significant challenges to the accurate quantification of this compound. A primary concern in UPLC-MS/MS-based assays is the phenomenon of ion suppression or ion enhancement, which can compromise the accuracy and reliability of results. Colistin A and B are cationic polypeptides that typically form multicharged ions under electrospray ionization (ESI), which can lead to considerable interference from matrix components, solvents, and other contaminants in mass spectra.

Research indicates that various matrices can exert substantial effects on the ion signals of colistin. For instance, in studies involving gastrointestinal contents and feces from piglets and broilers, mean recoveries of colistin ranged between 73.2% and 103.9%. Similarly, in bovine milk, matrix effects were observed to be less than 25% for colistins when internal standard correction was applied.

Despite these challenges, some analytical methods have demonstrated minimal or no significant matrix effects. An LC-MS/MS method developed for human plasma showed acceptable matrix effect evaluation. Furthermore, an HPLC-PCD method for human urine samples reported good recovery and an absence of matrix effects, with average recoveries for all analytes ranging from 86.7% to 114.1%. A strategic approach to mitigate matrix interference involves selecting parent ion signals for quantification instead of fragment ions, which can effectively eliminate most interference and lead to a lower limit of quantification (LOQ).

Validation Parameters for Analytical Assays (Sensitivity, Selectivity, Accuracy, Precision)

The validation of analytical methods for this compound quantification adheres to rigorous international standards, such as those outlined by the US Food and Drug Administration (FDA) bioanalytical method validation guidance and the International Council for Harmonisation (ICH) guidelines. Key validation parameters include sensitivity, selectivity, accuracy, and precision, alongside linearity, range, recovery, stability, and robustness.

Sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ/LLOQ): Sensitivity is a critical parameter, defining the lowest concentration of an analyte that can be reliably detected (LOD) or quantified (LOQ/LLOQ).

In human plasma, reported LOD values for this compound are around 0.035 µg/ml, with LOQ values at 0.05 µg/ml. Another study in human plasma reported a lower limit of quantification (LLOQ) of 0.5 µg/mL. More recent methods have achieved an LLOQ of 50 ng/mL for this compound in human plasma.

For gastrointestinal contents and feces, quantitation limits for colistin ranged from 0.37 to 1.85 ng/g.

In human urine, an LLOQ of 350 nmol·L−1 for both Colistin A and B, and an LOD of 100 nmol·L−1 have been reported.

Selectivity: Selectivity refers to the method's ability to accurately measure the target analyte in the presence of other components that may be present in the sample, such as impurities, degradants, or matrix elements.

Analytical methods for this compound have demonstrated good selectivity, with no observed interference from blank plasma components or commonly used drugs in human plasma assays.

Similarly, in human urine samples, no interfering peaks from the biological matrix were recorded in the elution region of Colistin A and B, indicating adequate selectivity.

Accuracy: Accuracy measures the closeness of the measured value to the true or nominal concentration of the analyte.

In human plasma, inter-day bias for this compound has been reported in the range of -8.6% to 10.2%. Intra-run accuracy for this compound varied from -5.1% to 4.4%, while inter-run accuracy ranged from -3.8% to 11.0%. More robust methods have shown intra-day accuracy for this compound between 90.46% and 104.78%, and inter-day accuracy between 95.68% and 101.34%.

Mean recoveries for colistin from various matrices, reflecting accuracy, typically fall between 73.2% and 103.9%.

In human urine, relative biases for this compound were reported between -2.8% and 2.5%, indicating satisfactory trueness.

Precision: Precision expresses the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under specified conditions.

For this compound in human plasma, intra-day precision has been reported as ≤11.2%, and inter-day precision as ≤9.9%. Another study showed intra-run precision ranging from 2.1% to 5.5% and inter-run precision from 7.4% to 14.4% for this compound. More recent methods achieved intra-day precision for this compound between 0.54% and 7.18%, and inter-day precision between 0.31% and 2.61%.

In different matrices, within-day coefficient of variation (CV) was typically lower than 6.6%, and between-day CV was less than 11.4%.

In human urine, precision (sr, %) and time-dependent intermediate precision (sR, %) for this compound were consistently lower than 3.4%.

The following table summarizes typical validation parameters for this compound analytical assays.

| Validation Parameter | This compound (Example Ranges/Values) | Matrix | Source |

| Sensitivity (LOD) | 0.035 µg/ml | Plasma | |

| Sensitivity (LLOQ) | 0.05 µg/ml | Plasma | |

| Sensitivity (LLOQ) | 0.5 µg/mL | Plasma | |

| Sensitivity (LLOQ) | 50 ng/mL | Plasma | |

| Sensitivity (QL) | 0.37 - 1.85 ng/g | GI/Feces | |

| Sensitivity (LLOQ) | 350 nmol·L−1 | Urine | |

| Accuracy (Inter-day Bias) | -8.6% to 10.2% | Plasma | |

| Accuracy (Intra-run Bias) | -5.1% to 4.4% | Plasma | |

| Accuracy (Inter-run Bias) | -3.8% to 11.0% | Plasma | |

| Accuracy (Intra-day) | 90.46%–104.78% | Plasma | |

| Accuracy (Inter-day) | 95.68%–101.34% | Plasma | |

| Accuracy (Mean Recovery) | 73.2% to 103.9% | Various | |

| Accuracy (Relative Bias) | -2.8% to 2.5% | Urine | |

| Precision (Intra-day CV) | ≤11.2% | Plasma | |

| Precision (Inter-day CV) | ≤9.9% | Plasma | |

| Precision (Intra-run RSD%) | 2.1% to 5.5% | Plasma | |

| Precision (Inter-run RSD%) | 7.4% to 14.4% | Plasma | |

| Precision (Intra-day) | 0.54%–7.18% | Plasma | |

| Precision (Inter-day) | 0.31%–2.61% | Plasma | |

| Precision (Within-day CV) | <6.6% | Various | |

| Precision (Between-day CV) | <11.4% | Various | |

| Precision (sr, sR %) | <3.4% | Urine |

Development of Reference Standards and Quality Control for this compound

The development and implementation of robust reference standards and quality control (QC) procedures are fundamental to ensuring the reliability and comparability of this compound analytical data across different studies and laboratories. Method validation, typically performed according to established guidelines such as those from the FDA and ICH, includes systematic procedures for preparing standard and quality control samples.

For antimicrobial susceptibility testing of colistin, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend the broth microdilution (BMD) method as a standard format. This reference method often utilizes in-house developed frozen reference panels prepared according to CLSI guidelines, with colistin sulfate (B86663) salt as the active compound.

Quality control for colistin assays necessitates the use of specific reference strains to monitor method performance. This typically involves both susceptible and colistin-resistant QC strains. For instance, Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 are commonly used as susceptible QC strains. To assess the method's ability to detect resistance, a colistin-resistant strain such as E. coli NCTC 13846 (which is mcr-1 positive) is also crucial. The target MIC (Minimum Inhibitory Concentration) value for E. coli NCTC 13846 is typically 4 mg/L, though values of 2 or 8 mg/L may occasionally be observed.

Established quality control ranges for colistin, when tested against these standard strains, provide benchmarks for assay performance:

For Escherichia coli ATCC 25922, the MIC QC range for colistin is 0.25 to 1 μg/ml, and for disk diffusion, it is 11 to 17 mm.

For Pseudomonas aeruginosa ATCC 27853, the MIC QC range for colistin is 0.25 to 2 μg/ml, and for disk diffusion, it is 11 to 17 mm.

Quality Control Ranges for Colistin

| QC Strain | Method | Colistin MIC Range (µg/ml) | Disk Diffusion Zone (mm) | Source |

| Escherichia coli ATCC 25922 | Broth Microdilution | 0.25 to 1 | 11 to 17 | |

| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | 0.25 to 2 | 11 to 17 | |

| Escherichia coli NCTC 13846 (mcr-1 positive) | Broth Microdilution | Target: 4 (occasionally 2 or 8) | N/A |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Colistin in in Vitro and Animal Models

Comparative Pharmacokinetics of Colistin (B93849) B in Animal Models

Studies in various animal models, such as broilers and mice, have characterized the pharmacokinetics of colistin following administration of CMS. For instance, in an intestinal infection model in broilers, colistin concentration-time courses were observed following single oral gavage, demonstrating good linearity for maximum concentration (Cmax) and area under the curve (AUC0-24h) . Similarly, physiologically based pharmacokinetic (PBPK) models have been developed to characterize the pharmacokinetics of colistin and CMS in animal models, with efforts to assess the scalability of these models from animals to humans .

Factors Influencing Pharmacological Profiles in Preclinical Settings (e.g., pH, temperature, time)

The pharmacological profile of colistin, particularly its stability and activity, is significantly influenced by various physical and chemical conditions in preclinical settings. These factors are crucial, especially when considering the prodrug colistimethate sodium (CMS), which undergoes hydrolysis to release the active colistin .

pH: The pH of the environment plays a critical role in colistin's stability. Colistin base is known to precipitate from aqueous solutions at pH values above 7.5 . This pH sensitivity can affect its solubility and, consequently, its availability and activity in different biological matrices and experimental setups. The degradation of CMS to colistin is also influenced by pH, along with temperature and incubation time .

Temperature: Temperature is another key factor affecting the integrity and activity of colistin. Studies on colistin conjugates have shown that storage temperature influences the release of free colistin. For instance, in dextrin-colistin conjugates, higher storage temperatures led to an increased proportion of free colistin released . While physical effects of prolonged storage were clear, the antimicrobial activity was significantly altered only after extended storage at elevated temperatures (e.g., 37°C for 12 months), resulting in a greater than 3-fold decrease in activity . This highlights that while degradation or release might occur, a substantial impact on antimicrobial activity may require more extreme conditions over time.

Time: The duration of exposure to specific conditions, or "incubation time," is inherently linked to the effects of pH and temperature. The hydrolysis of colistimethate sodium (CMS) to its active form, colistin, is a time-dependent process . This means that the concentration of active colistin available to exert its pharmacological effect will change over time as the prodrug converts. Difficulties in accurately quantifying the drug due to these time-dependent degradation processes can lead to inaccuracies in experimental results . The spontaneous hydrolysis of CMS occurs in both aqueous and biological media, involving the removal of methanesulfonate (B1217627) groups from the amine moieties .

The interplay of these factors underscores the importance of controlled experimental conditions in preclinical pharmacokinetic and pharmacodynamic investigations to ensure accurate and reproducible results regarding colistin's pharmacological behavior.

Synergistic Interactions of Colistin with Other Antimicrobial Agents in in Vitro Studies

Mechanistic Basis of Synergy: Enhanced Permeation and Multitarget Activity

The synergistic activity of colistin (B93849) in combination with other antimicrobials is primarily attributed to its ability to disrupt the bacterial outer membrane, thereby facilitating the entry of co-administered drugs that would otherwise have limited access to their intracellular targets.